molecular formula C7H9ClN4 B6244862 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 2408974-31-0

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride

Cat. No.: B6244862
CAS No.: 2408974-31-0
M. Wt: 184.62 g/mol
InChI Key: AOPFGUCKMRNQEA-UHFFFAOYSA-N
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Description

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the triazolopyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups on the triazole or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential proteins in bacteria and fungi. In antiviral applications, it inhibits viral replication by targeting viral enzymes. As an anticancer agent, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Properties

CAS No.

2408974-31-0

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;/h2-4H,8H2,1H3;1H

InChI Key

AOPFGUCKMRNQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2N.Cl

Purity

95

Origin of Product

United States

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